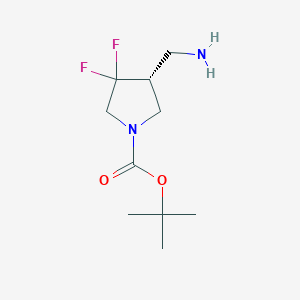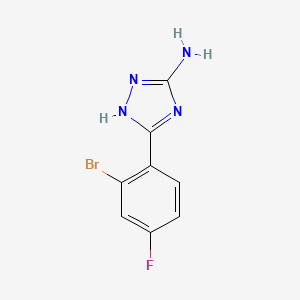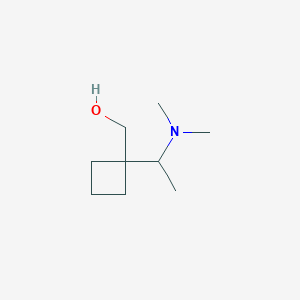
(1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol: is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol
准备方法
The synthesis of (1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol involves several steps. One common method includes the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent to form the intermediate (1-(Dimethylamino)ethyl)cyclobutanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound .
化学反应分析
(1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
科学研究应用
(1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
(1-(1-(Dimethylamino)ethyl)cyclobutyl)methanol can be compared with other similar compounds, such as:
(1-(Methylamino)methyl cyclobutyl)methanol: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
(2,3,4-Trimethyl-cyclobutyl)methanol: This compound has additional methyl groups on the cyclobutyl ring.
(2-Benzoyl-cyclobutyl)-phenyl-methanone: This compound has a benzoyl group attached to the cyclobutyl ring .
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
[1-[1-(dimethylamino)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-8(10(2)3)9(7-11)5-4-6-9/h8,11H,4-7H2,1-3H3 |
InChI 键 |
ZNMBKBHPMXNIPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CCC1)CO)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


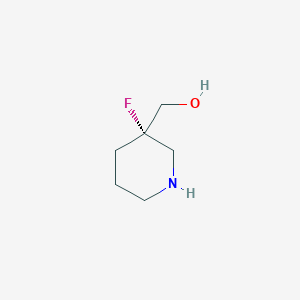
![5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13334363.png)
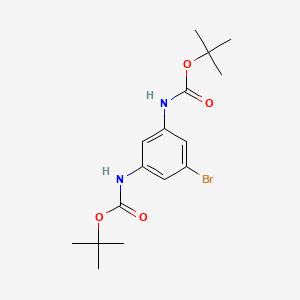
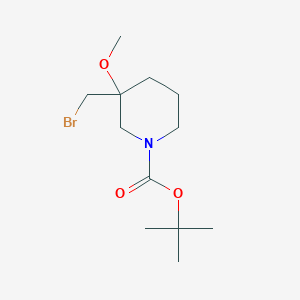
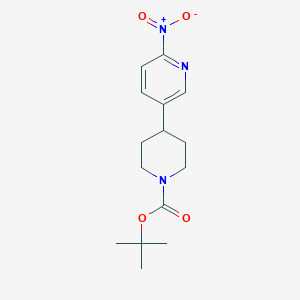
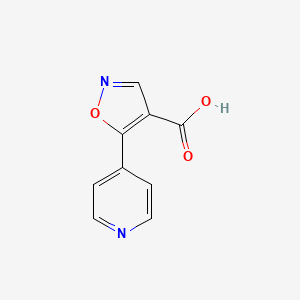
![2,8-Dioxaspiro[4.5]decan-6-ol](/img/structure/B13334383.png)
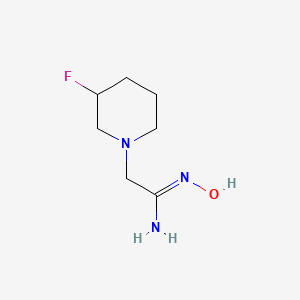
![6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334395.png)
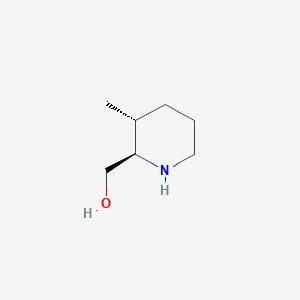

![2-{[(3,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13334426.png)
